Specific Scientific Field: Physical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene has been used in the field of physical chemistry to study the structure of its various conformational isomers and their vibrational spectra .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a cyclic compound.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene, as a conjugated diene, can be used to study the properties and reactivity of conjugated dienes. Conjugated dienes are hydrocarbon chains that have two double bonds separated by a single bond.
2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .
Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:
These methods highlight the versatility of organic synthesis techniques applicable to this compound.
2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:
Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.
When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Dimethyl-1,3-pentadiene | C₇H₁₂ | Two double bonds; branched structure |
1,3-Butadiene | C₄H₆ | Linear diene; used in rubber production |
Isoprene | C₅H₈ | Building block for natural rubber; linear diene |
Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.
Flammable;Irritant